molecular formula C17H12ClN5O2 B449227 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE

Cat. No.: B449227
M. Wt: 353.8g/mol
InChI Key: NNPSZWFMGIFLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furohydrazide moiety, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde to form the intermediate, which is then reacted with furohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1H-pyrazole-3-carboxylic acid.

    Furohydrazide Derivatives: Compounds with similar furohydrazide moieties, such as 2-furohydrazide.

    Cyanophenyl Derivatives: Compounds with similar cyanophenyl groups, such as 4-cyanophenylhydrazine.

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-cyanophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C17H12ClN5O2/c18-14-9-21-23(10-14)11-15-5-6-16(25-15)17(24)22-20-8-13-3-1-12(7-19)2-4-13/h1-6,8-10H,11H2,(H,22,24)

InChI Key

NNPSZWFMGIFLNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.